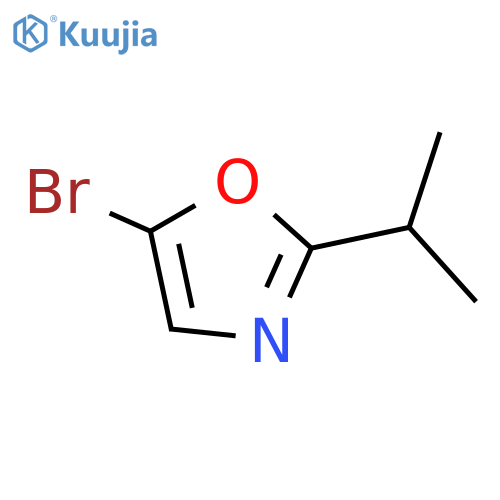

Cas no 1391739-84-6 (5-bromo-2-(propan-2-yl)-1,3-oxazole)

1391739-84-6 structure

商品名:5-bromo-2-(propan-2-yl)-1,3-oxazole

5-bromo-2-(propan-2-yl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 5-BROMO-2-ISOPROPYLOXAZOLE

- 5-bromo-2-(propan-2-yl)-1,3-oxazole

-

- インチ: 1S/C6H8BrNO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3

- InChIKey: GKCPEJXMKUQTOV-UHFFFAOYSA-N

- ほほえんだ: O1C(Br)=CN=C1C(C)C

計算された属性

- せいみつぶんしりょう: 188.97893g/mol

- どういたいしつりょう: 188.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 26Ų

5-bromo-2-(propan-2-yl)-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1722420-2.5g |

5-bromo-2-(propan-2-yl)-1,3-oxazole |

1391739-84-6 | 95% | 2.5g |

$1903.0 | 2023-09-20 | |

| Chemenu | CM423130-500mg |

5-BROMO-2-ISOPROPYLOXAZOLE |

1391739-84-6 | 95%+ | 500mg |

$*** | 2023-03-30 | |

| Enamine | EN300-1722420-1.0g |

5-bromo-2-(propan-2-yl)-1,3-oxazole |

1391739-84-6 | 95% | 1g |

$971.0 | 2023-06-04 | |

| Enamine | EN300-1722420-0.5g |

5-bromo-2-(propan-2-yl)-1,3-oxazole |

1391739-84-6 | 95% | 0.5g |

$758.0 | 2023-09-20 | |

| Chemenu | CM423130-250mg |

5-BROMO-2-ISOPROPYLOXAZOLE |

1391739-84-6 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Enamine | EN300-1722420-10g |

5-bromo-2-(propan-2-yl)-1,3-oxazole |

1391739-84-6 | 95% | 10g |

$4176.0 | 2023-09-20 | |

| Enamine | EN300-1722420-1g |

5-bromo-2-(propan-2-yl)-1,3-oxazole |

1391739-84-6 | 95% | 1g |

$971.0 | 2023-09-20 | |

| Aaron | AR01DWOX-10g |

5-BROMO-2-ISOPROPYLOXAZOLE |

1391739-84-6 | 95% | 10g |

$5767.00 | 2023-12-16 | |

| Aaron | AR01DWOX-100mg |

5-BROMO-2-ISOPROPYLOXAZOLE |

1391739-84-6 | 95% | 100mg |

$489.00 | 2025-02-09 | |

| Aaron | AR01DWOX-250mg |

5-BROMO-2-ISOPROPYLOXAZOLE |

1391739-84-6 | 95% | 250mg |

$687.00 | 2025-02-09 |

5-bromo-2-(propan-2-yl)-1,3-oxazole 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

1391739-84-6 (5-bromo-2-(propan-2-yl)-1,3-oxazole) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 152840-81-8(Valine-1-13C (9CI))

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬